2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 169280-21-1
VCID: VC21269030
InChI: InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18)
SMILES: CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O
Molecular Formula: C14H17ClO3
Molecular Weight: 268.73 g/mol

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

CAS No.: 169280-21-1

Cat. No.: VC21269030

Molecular Formula: C14H17ClO3

Molecular Weight: 268.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid - 169280-21-1

Specification

CAS No. 169280-21-1
Molecular Formula C14H17ClO3
Molecular Weight 268.73 g/mol
IUPAC Name 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid
Standard InChI InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18)
Standard InChI Key VBTJEFSCACXENO-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O

Introduction

Basic Chemical Information and Properties

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is characterized by specific chemical identifiers and physical properties that define its behavior in various applications. The compound is registered with CAS number 169280-21-1 and possesses a molecular formula of C14H17ClO3 .

Fundamental Properties

The compound exhibits several notable physical and chemical characteristics, as detailed in the following table:

PropertyValue
CAS Number169280-21-1
Molecular FormulaC14H17ClO3
Molecular Weight268.73600 g/mol
Exact Mass268.08700
PSA (Polar Surface Area)54.37000
LogP3.25050
Melting Point79-80°C
HS Code2918300090

The melting range of 79-80°C indicates the compound's solid state at room temperature . The LogP value of approximately 3.25 suggests moderate lipophilicity, which can influence its solubility characteristics and potential pharmacokinetic behavior . The Polar Surface Area (PSA) value of 54.37 provides insight into the compound's potential for membrane permeability .

Molecular Structure and Characteristics

Structural Features

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid features several key structural elements that contribute to its chemical behavior:

  • A para-substituted benzene ring serving as the central structural component

  • A 4-chlorobutanoyl group attached to the benzene ring at the para position

  • A 2-methylpropanoic acid group (also known as isobutyric acid) at another position of the ring

  • Two methyl groups attached to the carbon adjacent to the carboxylic acid group

This arrangement of functional groups provides multiple reaction sites, making the compound versatile in organic synthesis applications.

Functional Group Reactivity

The compound contains three primary functional groups with distinct reactivity profiles:

  • The carboxylic acid group (-COOH) can undergo esterification, amidation, and reduction reactions

  • The ketone group exhibits typical carbonyl reactivity, including nucleophilic addition

  • The terminal chlorine atom serves as a potential leaving group in nucleophilic substitution reactions

These reactive sites allow the molecule to participate in various chemical transformations, particularly in pharmaceutical synthesis pathways.

Synthesis Methods

The preparation of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid can be achieved through specific synthetic routes, with documented procedures available in the literature.

Synthetic Pathway from N-Methyl-N-Methoxyl Intermediates

A documented synthetic method begins with N-methyl-N-methoxyl-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide as a precursor . The key steps in this synthesis include:

  • Reaction of N-methyl-N-methoxyl-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide with an alkali metal hydroxide in an alcoholic solvent

  • Formation of N-methyl-N-methoxyl-2-(4-cyclopropylcarbonylphenyl)-2-methylpropanamide as an intermediate

  • Acid hydrolysis using concentrated hydrochloric acid to yield the target 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid

Detailed Reaction Conditions

The patent literature describes specific conditions for the final acid hydrolysis step:

  • N-methyl-N-methoxyl-2-(4-cyclopropylcarbonylphenyl)-2-methylpropanamide is treated with concentrated hydrochloric acid (36%) in a weight ratio of 1:3

  • The reaction mixture is heated at 80°C for approximately 24 hours

  • After reaction completion, the mixture is extracted with dichloromethane

  • The extract is dried, filtered, and the solvent removed

  • The residue is crystallized from alcohol to obtain 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid

This method reportedly yields the product with 90% efficiency and high purity, as evidenced by the narrow melting point range of 79-80°C .

Applications and Significance

Pharmaceutical Intermediate

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid serves as a crucial intermediate in pharmaceutical synthesis, particularly in the production of antihistamines. Its methyl ester derivative is associated with the synthesis of fexofenadine, a widely used second-generation antihistamine .

Role in Fexofenadine Synthesis

The compound's relationship to fexofenadine is evidenced by the synonyms associated with its methyl ester, which include "Fexofenadine Impurity 11," "Fexofenadine Impurity 13," and "Fexofenadine E" . This indicates that the compound or its derivatives may appear as process-related impurities or intermediates in fexofenadine manufacturing.

Chemical Transformations and Derivatives

Esterification Reactions

The carboxylic acid functional group readily undergoes esterification to form derivatives such as methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) . The documented esterification procedure involves:

  • Bubbling anhydrous hydrogen chloride gas into an absolute alcohol solvent

  • Adding 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid to the solution

  • Reacting at 60°C for approximately 3 hours

  • Working up the reaction mixture by concentration, dissolution in dichloromethane, washing, and drying

  • Removing the solvent to obtain the corresponding ester

This esterification process is reported to proceed with high efficiency, achieving yields of 92-98% depending on the alcohol employed .

Common Derivatives

Several derivatives of the compound have been synthesized and documented:

  • Methyl ester (methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate)

  • Ethyl ester (ethyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate)

  • 2-Ethylhexyl ester (2-ethylhexyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate)

These esters serve as protected forms of the acid and may exhibit different solubility, stability, or reactivity profiles compared to the parent acid.

Analytical Characterization

Identification Methods

The identity and purity of 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid can be confirmed through various analytical techniques:

  • Melting point determination (characteristic range: 79-80°C)

  • Spectroscopic methods including NMR spectroscopy and mass spectrometry

  • Chromatographic analysis to assess purity and identify potential impurities

Structure Confirmation

The molecular structure features distinctive spectroscopic patterns, particularly in NMR spectroscopy, where:

  • The aromatic protons of the para-substituted benzene ring typically appear as two doublets in the 1H NMR spectrum

  • The methyl groups attached to the quaternary carbon adjacent to the carboxylic acid function appear as a characteristic singlet

  • The 4-chlorobutanoyl chain exhibits a complex splitting pattern reflecting its methylene groups

ParameterValue
HS Code2918300090
VAT17.0%
Tax rebate rate9.0%
MFN tariff6.5%
General tariff30.0%

These parameters are significant for commercial production, distribution, and international trade of the compound.

Research Developments and Future Prospects

Synthetic Methodology Advancements

Recent research has focused on improving synthetic routes to 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid and its derivatives, with emphasis on:

  • Development of more efficient catalysts for the key transformation steps

  • Optimization of reaction conditions to improve yields and reduce waste

  • Alternative synthetic approaches that avoid hazardous reagents or harsh conditions

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